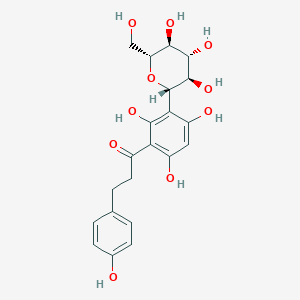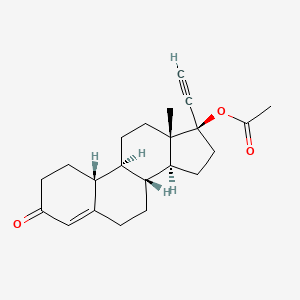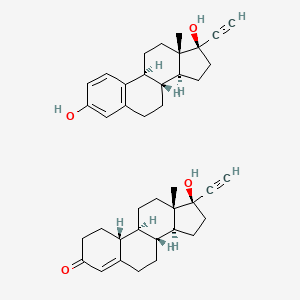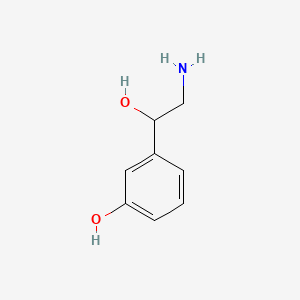
Nothofagin
説明
Nothofagin is a dihydrochalcone, a C-linked phloretin glucoside . It is found in rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca) . It is known for its phenolic antioxidant properties .
Molecular Structure Analysis
Nothofagin has a molecular formula of C21H24O10 . Its average mass is 436.409 Da and its monoisotopic mass is 436.136932 Da . It has 5 defined stereocentres .
科学的研究の応用
Anti-Inflammatory Applications
Nothofagin has been studied for its anti-inflammatory effects , particularly in vascular inflammatory responses. It inhibits hyperpermeability, expression of cell adhesion molecules (CAMs), and the adhesion and migration of leukocytes to human endothelial cells. This suggests its potential use in therapies for vascular inflammatory diseases .
Antioxidant Properties
As a major antioxidant found in green rooibos, Nothofagin contributes to the beverage’s health benefits. Its potent antioxidant actions help in neutralizing harmful free radicals, which can prevent oxidative stress-related diseases .
Cardiovascular Health
The anti-inflammatory and antioxidant properties of Nothofagin may have implications for cardiovascular health . By maintaining the integrity of vascular endothelium and preventing endothelial dysfunction, it could play a role in preventing heart diseases associated with inflammation and oxidative stress .
Biocatalytic Synthesis
Nothofagin can be synthesized using biocatalytic methods, which is significant for its large-scale production. An efficient enzymatic synthesis involving selective glucosylation of phloretin has been developed, which could be applied in the production of fine chemicals and pharmaceuticals .
Herbal Infusions and Teas
Nothofagin is a key component of rooibos tea, contributing to its health-promoting properties. The presence of Nothofagin enhances the tea’s profile as a natural beverage with potential health benefits, including its role as a caffeine-free alternative with abundant phenolic composition .
Potential Therapeutic Applications
Given its anti-inflammatory and antioxidant activities, Nothofagin could be explored for therapeutic applications in treating diseases where inflammation and oxidative damage are central features, such as arthritis, diabetes, and certain neurodegenerative conditions .
作用機序
Target of Action
Nothofagin, a dihydrochalcone, primarily targets the NF-κB pathway . It downregulates NF-κB translocation through blocking calcium influx . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
Nothofagin interacts with its targets by blocking calcium influx , which in turn downregulates the translocation of NF-κB . This interaction results in the suppression of inflammation and oxidative stress .
Biochemical Pathways
Nothofagin affects the NF-κB signaling pathway . By inhibiting the translocation of NF-κB, it suppresses the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby reducing inflammation and oxidative stress .
Pharmacokinetics
It’s known that nothofagin is a natural compound found in rooibos (aspalathus linearis)
Result of Action
The primary result of Nothofagin’s action is the reduction of inflammation and oxidative stress . By inhibiting the NF-κB pathway, it suppresses the production of pro-inflammatory cytokines and ROS . This leads to a decrease in inflammation and oxidative stress, which can be beneficial in the treatment of various inflammatory diseases .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027257 | |
| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11023-94-2 | |
| Record name | Nothofagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11023-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of nothofagin?
A1: [, , , , , ] Nothofagin exerts its effects through several mechanisms, including:
Q2: How does nothofagin interact with potassium channels to induce vasodilation?
A2: [] Nothofagin's hypotensive effect is dependent on the opening of potassium channels in vascular smooth muscle cells. While the precise mechanism is not fully elucidated in the provided research, it is established that this effect is mediated through the nitric oxide signaling pathway.
Q3: What is the molecular formula and weight of nothofagin?
A3: [] Nothofagin has the molecular formula C21H22O10 and a molecular weight of 434.38 g/mol.
Q4: What are the key spectroscopic characteristics of nothofagin?
A4: [, , , ] Key spectroscopic techniques used for nothofagin identification and characterization include:
Q5: How does the stability of nothofagin differ between unfermented and fermented rooibos tea?
A5: [, , , ] Unfermented rooibos tea generally contains higher levels of nothofagin compared to fermented rooibos. This difference is attributed to the oxidation and potential dimerization of nothofagin during the fermentation process.
Q6: Can nothofagin be synthesized using biocatalytic approaches?
A6: [, , , , , ] Yes, nothofagin can be efficiently synthesized using enzymatic cascades involving C-glycosyltransferases (CGTs) and sucrose synthase (SuSy). These cascades utilize readily available substrates like sucrose and UDP to produce nothofagin in high yields, offering a sustainable alternative to chemical synthesis.
Q7: Have computational studies been conducted to understand the interaction of nothofagin with its targets?
A7: [, , ] Yes, molecular docking simulations have been employed to investigate the binding mode of nothofagin with SGLT2, a target for diabetes. These studies revealed that nothofagin exhibits a binding mode similar to dapagliflozin, a known SGLT2 inhibitor, suggesting a potential mechanism for its anti-diabetic effects.
Q8: What do computational studies suggest about the membrane permeability of nothofagin?
A8: [, ] In silico studies using umbrella sampling and molecular dynamics simulations suggest that nothofagin might exhibit limited membrane permeability. This characteristic could potentially affect its absorption and bioavailability.
Q9: How does the structure of nothofagin contribute to its antioxidant activity?
A9: [, ] Nothofagin possesses structural features that contribute to its antioxidant activity. The presence of multiple hydroxyl groups on its aromatic rings allows it to readily donate hydrogen atoms or electrons to stabilize free radicals.
Q10: Does the glycosylation of nothofagin influence its biological activity?
A10: [, , ] Yes, the C-linked glucose moiety in nothofagin's structure influences its stability, solubility, and bioavailability compared to its aglycone counterpart, phloretin.
Q11: What strategies can be employed to improve the solubility and bioavailability of nothofagin?
A11: [, ] Inclusion complexation with β-cyclodextrin has been shown to significantly enhance the solubility of nothofagin in aqueous solutions, potentially improving its bioavailability.
Q12: What is known about the absorption and metabolism of nothofagin in humans?
A12: [] Human studies indicate that nothofagin is absorbed after ingestion of rooibos tea, but its bioavailability is relatively low. It undergoes extensive metabolism, primarily through O-methylation, sulfation, and glucuronidation.
Q13: What in vitro models have been used to study the biological activity of nothofagin?
A13: [, , , ] Various in vitro models, including human umbilical vein endothelial cells (HUVECs) and different cancer cell lines, have been used to investigate the anti-inflammatory, antioxidant, and potential anti-cancer effects of nothofagin.
Q14: What animal models have been employed to study the effects of nothofagin?
A14: [, , , ] Rodent models, including Wistar rats and mice, have been used to evaluate the hypotensive, anti-inflammatory, and organ-protective effects of nothofagin in conditions like sepsis and liver injury.
Q15: What analytical techniques are commonly used to quantify nothofagin in rooibos tea and biological samples?
A16: [, , , ] High-performance liquid chromatography coupled with various detectors (HPLC-DAD, HPLC-MS) is widely used to quantify nothofagin.
Q16: Is there any information available regarding the environmental impact and degradation of nothofagin?
A17: [] Limited information is available regarding the environmental impact and degradation pathways of nothofagin. Further research is needed to assess its potential ecotoxicological effects and develop strategies for its sustainable production and disposal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















